1-[(5-Bromo-2-thienyl)methyl]pyrrolidine
Description
1-[(5-Bromo-2-thienyl)methyl]pyrrolidine is a brominated heterocyclic compound featuring a pyrrolidine ring substituted with a 5-bromo-2-thienylmethyl group. Pyrrolidine derivatives are widely studied due to their versatility in medicinal chemistry, catalysis, and material science . The bromothienyl moiety introduces electron-withdrawing and steric effects, which may influence reactivity, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C9H12BrNS |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C9H12BrNS/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 |
InChI Key |
POCBVOXANVWUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-[(5-Bromo-2-thienyl)methyl]pyrrolidine with key pyrrolidine derivatives featuring aromatic substituents:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, nitro, sulfonyl) enhance electrophilicity and binding to biological targets .
- Bromine in aromatic systems improves lipophilicity and resistance to metabolic degradation, critical in drug design .
- Sulfonyl and nitro groups introduce polarity, affecting solubility and pharmacokinetics .
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